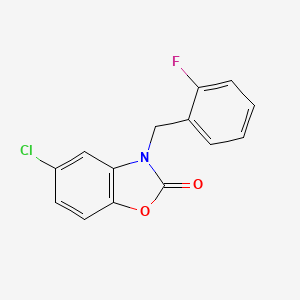![molecular formula C20H20N2O3 B5578009 3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)
3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction "3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine" is a compound involved in various chemical syntheses and analyses. While specific literature on this exact compound is limited, related compounds with benzofuran and pyridine components have been studied for their unique chemical and physical properties.
Synthesis Analysis The synthesis of similar compounds involves ring opening followed by ring closure reactions, as well as condensation processes. For example, the synthesis of benzofuran-pyridine derivatives involves starting materials like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile reacting with amino-methyl-pyrazole derivatives under specific conditions (Halim & Ibrahim, 2022).
Molecular Structure Analysis The molecular structure of similar compounds is confirmed through spectroscopic methods and crystal structure determinations. For instance, the structure of benzofuran-pyridine derivatives can be established based on elemental analysis and spectral data such as NMR and IR spectroscopy (Moustafa & Girgis, 2007).
Chemical Reactions and Properties Chemical properties of such compounds can include reactivity towards nucleophilic attack, evidenced by local reactivity descriptors. These properties are crucial in understanding the compound's behavior in various chemical environments (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, such as thermodynamic parameters, can be calculated at different temperatures to confirm the stability of the structure. These include computed total energy and other thermodynamic parameters that are essential for understanding the compound's stability and reactivity under different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis Chemical properties involve understanding the compound's reactivity, such as the high reactivity of certain carbon positions for nucleophilic attack. Theoretical studies like natural bond orbital analysis can provide insights into hyperconjugative interactions and other chemical properties (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- The compound has been utilized in the synthesis of novel heterocyclic structures, with studies focusing on their spectral properties and theoretical calculations. For instance, Halim and Ibrahim (2022) synthesized a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), analyzing its structure and properties using various spectroscopic techniques and density functional theory calculations (Halim & Ibrahim, 2022).
Crystal Structure Determination
- Moustafa and Girgis (2007) worked on similar compounds, focusing on their crystal structure determination. This type of research is crucial for understanding the molecular configuration and potential applications of such compounds (Moustafa & Girgis, 2007).
Biological Activity Studies
- Benzofurans, pyridazones, and pyridones, which are structurally related to the queried compound, are known for their broad spectrum of biological activities. Research by Patankar et al. (2000) in this domain aimed to synthesize heterocycles bearing these moieties to explore their enhanced biological activities (Patankar et al., 2000).
Applications in Agrochemicals and Medicinal Compounds
- Ghelfi et al. (2003) demonstrated the use of related compounds in the preparation of agrochemicals or medicinal compounds, highlighting the versatile applications of these chemical structures (Ghelfi et al., 2003).
Catalytic Applications
- Nagel and Nedden (1997) investigated derivatives of 3-(diphenylphosphanyl) pyrrolidine, structurally related to the queried compound, for their use in asymmetric Grignard cross-coupling reactions. This research has implications for catalysis in organic synthesis (Nagel & Nedden, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-16-8-7-15(24-2)11-18(16)25-19(13)20(23)22-10-4-6-17(22)14-5-3-9-21-12-14/h3,5,7-9,11-12,17H,4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNMFYIDANITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)
